molecular formula C9H18O B6235587 1-cyclopropylhexan-1-ol CAS No. 65364-55-8

1-cyclopropylhexan-1-ol

Cat. No.: B6235587
CAS No.: 65364-55-8
M. Wt: 142.2
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Description

1-Cyclopropylhexan-1-ol is an organic compound with the molecular formula C9H18O It is a cycloalkane derivative where a cyclopropyl group is attached to a hexanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylhexan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of hex-1-ene followed by hydroboration-oxidation. The cyclopropanation step typically uses a carbene precursor such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide) to form the cyclopropane ring. The hydroboration-oxidation step involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylhexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding cyclopropylhexane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

    Oxidation: Cyclopropylhexanone or cyclopropylhexanal.

    Reduction: Cyclopropylhexane.

    Substitution: Cyclopropylhexyl chloride.

Scientific Research Applications

1-Cyclopropylhexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopropylhexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl group, due to its ring strain, can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Cyclopropylmethanol: Similar structure but with a shorter carbon chain.

    Cyclohexanol: Lacks the cyclopropyl group, leading to different reactivity and applications.

    Cyclopropylhexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Uniqueness: 1-Cyclopropylhexan-1-ol is unique due to the presence of both a cyclopropyl group and a hydroxyl group, which confer distinct chemical and physical properties

Properties

CAS No.

65364-55-8

Molecular Formula

C9H18O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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